molecular formula C20H15F3N4O3S B2446547 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 953223-34-2

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2446547
CAS No.: 953223-34-2
M. Wt: 448.42
InChI Key: UCKCSEOYGSSJGS-UHFFFAOYSA-N
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Description

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H15F3N4O3S and its molecular weight is 448.42. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3S/c1-30-19-11-10-18-24-16(12-27(18)25-19)13-6-8-14(9-7-13)26-31(28,29)17-5-3-2-4-15(17)20(21,22)23/h2-12,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKCSEOYGSSJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, including an imidazo[1,2-b]pyridazine core, which is known for its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20F3N4O3SC_{22}H_{20}F_3N_4O_3S, with a molecular weight of approximately 450.48 g/mol. The compound is characterized by:

  • Imidazo[1,2-b]pyridazine core : This moiety is associated with various biological activities.
  • Trifluoromethyl group : Known to enhance lipophilicity and biological activity.
  • Benzenesulfonamide group : Often linked to pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways related to:

  • Cell growth and apoptosis : By binding to certain proteins, the compound can influence cellular processes.
  • Neuroprotection : It has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in neurodegenerative diseases like Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
A431 (epidermoid carcinoma)< 10
HT29 (colon cancer)< 5
Jurkat (T-cell leukemia)< 15

These results indicate that the compound has promising anticancer properties.

Case Studies

  • Neuroprotective Effects : In a study investigating compounds targeting nSMase2, this compound showed efficacy in reducing neurodegeneration markers in cellular models of Alzheimer's disease. The inhibition of nSMase2 resulted in decreased exosome release, potentially mitigating neurodegenerative processes.
  • Anticancer Activity : Research involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The presence of the imidazo[1,2-b]pyridazine moiety was crucial for its cytotoxic effects. Comparative studies indicated that it outperformed traditional chemotherapeutics in terms of selectivity and potency against certain tumor types .

Scientific Research Applications

Neuroprotective Effects

Research indicates that this compound acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism. Inhibition of nSMase2 has been linked to neuroprotection against cell death in models of neurodegenerative diseases such as Alzheimer's disease. By reducing the release of neurotoxic exosomes, the compound may help mitigate neurodegeneration processes .

Anticancer Potential

Preliminary studies suggest that N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide exhibits anticancer properties by modulating signaling pathways related to cell proliferation and apoptosis. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

The compound has shown promise in preliminary antimicrobial assays, indicating potential applications in treating infections. Its structural features may enhance its ability to interact with microbial targets, although further studies are needed to confirm these effects .

Case Study 1: Neuroprotective Effects in Alzheimer's Models

In a study investigating the neuroprotective effects of this compound on neuronal cells exposed to amyloid-beta toxicity, researchers found that treatment significantly reduced cell death and improved cell viability compared to untreated controls. This suggests potential therapeutic applications for Alzheimer's disease .

Case Study 2: Anticancer Activity Against Breast Cancer Cells

A series of experiments assessed the cytotoxicity of this compound against MCF-7 breast cancer cells. Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. These findings support further investigation into its use as an anticancer agent .

Case Study 3: Antimicrobial Efficacy

In preliminary tests against various bacterial strains, this compound exhibited significant antimicrobial activity. The compound's effectiveness was particularly noted against Gram-positive bacteria, suggesting its potential role in developing new antimicrobial therapies .

Q & A

Q. What are the key synthetic strategies for constructing the imidazo[1,2-b]pyridazine core in this compound?

The imidazo[1,2-b]pyridazine core is typically synthesized via cyclization reactions using precursors such as amines and diketones. Subsequent functionalization steps (e.g., chlorination, sulfonamide coupling) introduce the trifluoromethylbenzenesulfonamide moiety. Reaction optimization often involves adjusting temperature, solvent polarity, and catalyst loading to improve yields .

Q. How is the purity and structural identity of this compound verified?

Analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) to confirm substituent positions and molecular structure.
  • Mass Spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. What are the common applications of this compound in medicinal chemistry research?

This sulfonamide derivative is primarily used to study:

  • Enzyme inhibition (e.g., kinase or phosphodiesterase targets).
  • Receptor-ligand interactions via competitive binding assays.
  • Structure-activity relationship (SAR) models due to its modular scaffold .

Q. How is stability evaluated under different experimental conditions?

Stability studies involve stress testing under varying:

  • pH levels (acidic/basic buffers).
  • Temperature (e.g., accelerated degradation at 40–60°C).
  • Light exposure (ICH Q1B guidelines). Degradation products are monitored using HPLC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the sulfonamide group?

  • Base selection : 3-Picoline or 3,5-lutidine in acetonitrile improves coupling efficiency by deprotonating intermediates.
  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine precursor minimizes side reactions.
  • Temperature control : Maintaining 0–25°C prevents exothermic decomposition .

Q. What strategies address low solubility in biological assays?

  • Structural modifications : Introduce polar groups (e.g., hydroxyl, amine) or reduce lipophilicity.
  • Co-solvents : Use DMSO or cyclodextrin complexes to enhance aqueous solubility.
  • Prodrug approaches : Temporarily mask hydrophobic groups with enzymatically cleavable motifs .

Q. How can contradictions between computational binding predictions and experimental data be resolved?

  • Validation methods :
  • Site-directed mutagenesis to confirm key residue interactions.
  • Molecular dynamics (MD) simulations to assess binding pocket flexibility.
  • Isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What experimental designs are recommended for SAR studies?

  • Systematic substitution : Vary substituents on the imidazo[1,2-b]pyridazine and benzenesulfonamide moieties.
  • In vitro assays : Test against target enzymes/cell lines with IC₅₀ determination.
  • Meta-analysis : Compare electronic (Hammett constants) and steric (Taft parameters) effects on activity .

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).
  • Metabolite identification : Use LC-MS to detect active/inactive derivatives.
  • Formulation optimization : Adjust delivery routes (e.g., intravenous vs. oral) to enhance exposure .

Q. What computational methods are suitable for modeling interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Glide for binding pose prediction.
  • Free-energy perturbation (FEP) : Quantify binding affinity changes from substituent modifications.
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic effects of the trifluoromethyl group .

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